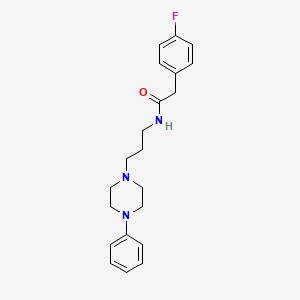

N1-(4-氯苯基)-N2-(2-(4-甲基哌嗪-1-基)-2-(对甲苯基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

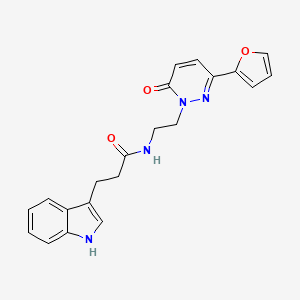

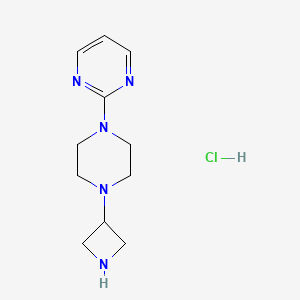

The synthesis of related compounds involves the reaction of chlorophenyl-based starting materials with piperazine derivatives. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is described as a reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. The reaction conditions were optimized to a mole ratio of 1:1.10 at 115°C for 4 hours, yielding the product with an 88.5% success rate . This process could be analogous to the synthesis of N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, although specific details would differ due to the unique structure of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide includes arylpiperazine linked to a benzamide or similar fragment. The presence of a chlorophenyl group is significant as it is known to interact with dopamine receptors. The structure-activity relationship (SAFIR) study mentioned in the first paper suggests that the positioning of these groups and the overall molecular architecture are crucial for binding affinity and selectivity .

Chemical Reactions Analysis

The chemical reactions involving arylpiperazine derivatives typically focus on their interactions with biological targets such as dopamine receptors. The first paper discusses the high affinity of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide for the dopamine D4 receptor, with an IC50 value of 0.057 nM, indicating a strong and selective interaction . This suggests that N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide may also exhibit significant biological activity, although specific reactions would need to be studied.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide are not provided, we can infer from related compounds that such properties are likely to include moderate to high lipophilicity due to the presence of aryl groups and potential for hydrogen bonding with the piperazine nitrogen atoms. The chlorophenyl moiety may also influence the electronic properties of the compound, affecting its reactivity and binding characteristics .

科学研究应用

1. 生物活性新化合物的开发

Tuo 等人 (2018) 的一项研究开发了新型噁唑并[5,4-d]嘧啶,它与所讨论的化学结构密切相关。这些化合物对 CB1/CB2 大麻素受体表现出显着的生物活性,并在小鼠肝微粒体中显示出相当的代谢稳定性。值得注意的是,它们的合成策略涉及使用在 N1-(4-氯苯基)-N2-(2-(4-甲基哌嗪-1-基)-2-(对甲苯基)乙基)草酰胺中发现的类似化学基团,表明在药物开发和生物研究中具有潜在应用(Tuo 等人,2018)。

2. 合成和药理活性

Cignarella 等人 (1979) 的研究探索了包括 2-甲基哌嗪衍生物在内的化合物的合成和药理活性。这项与 N1-(4-氯苯基)-N2-(2-(4-甲基哌嗪-1-基)-2-(对甲苯基)乙基)草酰胺的结构相关的研究,考察了取代基逆转对肾上腺素能阻断和血管扩张活性的影响,提供了对这类化合物的药理潜力的见解(Cignarella 等人,1979)。

3. 抗分枝杆菌剂

Biava 等人 (2008) 合成了 1,5-双(4-氯苯基)-2-甲基-3-(4-甲基哌嗪-1-基)甲基-1H-吡咯的衍生物,它与查询的化合物具有结构相似性。这些衍生物对结核分枝杆菌表现出相当的活性,表明可以探索类似的结构用于抗微生物应用(Biava 等人,2008)。

4. 益智活性研究

Valenta 等人 (1994) 对用 4-甲基哌嗪-1-基取代的 4-(氨基甲基)-1-苄基-2-氧代吡咯烷等化合物进行了研究。他们研究了这些化合物的益智活性,突出了与 N1-(4-氯苯基)-N2-(2-(4-甲基哌嗪-1-基)-2-(对甲苯基)乙基)草酰胺相似的结构在认知增强研究中的潜力(Valenta 等人,1994)。

属性

IUPAC Name |

N'-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-16-3-5-17(6-4-16)20(27-13-11-26(2)12-14-27)15-24-21(28)22(29)25-19-9-7-18(23)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQDGSVYJWFKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)